Ppnds Ppnds Potent and selective P2X1 receptor antagonist (pKB = 7.43 in rat vas deferens). Up to 52-fold selective over P2Y1 receptors, and selective over ecto-nucleotidase, α1A-adrenoceptors, A1, A2B, H1 and M3 receptors.
Brand Name: Vulcanchem
CAS No.: 1021868-77-8
VCID: VC0004336
InChI: InChI=1S/C18H15N4O14PS2.Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);
SMILES: CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C18H15N4NaO14PS2
Molecular Weight: 629.4 g/mol

Ppnds

CAS No.: 1021868-77-8

Cat. No.: VC0004336

Molecular Formula: C18H15N4NaO14PS2

Molecular Weight: 629.4 g/mol

* For research use only. Not for human or veterinary use.

Ppnds - 1021868-77-8

Specification

Description Potent and selective P2X1 receptor antagonist (pKB = 7.43 in rat vas deferens). Up to 52-fold selective over P2Y1 receptors, and selective over ecto-nucleotidase, α1A-adrenoceptors, A1, A2B, H1 and M3 receptors.
CAS No. 1021868-77-8
Molecular Formula C18H15N4NaO14PS2
Molecular Weight 629.4 g/mol
IUPAC Name tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate
Standard InChI InChI=1S/C18H15N4O14PS2.Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);
Standard InChI Key BHWIZHOIIMIBPX-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])C(=C2)S(=O)(=O)O)COP(=O)(O)O)C=O)O.[Na]

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